molecular formula C9H12OS B12668392 beta-(Methylthio)benzeneethanol CAS No. 70861-94-8

beta-(Methylthio)benzeneethanol

Cat. No.: B12668392
CAS No.: 70861-94-8
M. Wt: 168.26 g/mol
InChI Key: LUXZAJDCZJGNFL-UHFFFAOYSA-N
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Description

β-(Methylthio)benzeneethanol (systematic name: 2-(Methylthio)-1-phenylethanol) is a substituted benzeneethanol derivative characterized by a methylthio (-SMe) group at the β-position of the ethanol chain attached to a benzene ring.

Properties

CAS No.

70861-94-8

Molecular Formula

C9H12OS

Molecular Weight

168.26 g/mol

IUPAC Name

2-methylsulfanyl-2-phenylethanol

InChI

InChI=1S/C9H12OS/c1-11-9(7-10)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3

InChI Key

LUXZAJDCZJGNFL-UHFFFAOYSA-N

Canonical SMILES

CSC(CO)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-(Methylthio)benzeneethanol typically involves the reaction of benzeneethanol with a methylthio reagent under controlled conditions. One common method is the nucleophilic substitution reaction where benzeneethanol reacts with methylthiolate in the presence of a suitable base.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Beta-(Methylthio)benzeneethanol can undergo oxidation reactions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: The compound can participate in substitution reactions where the methylthio group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Sulfoxides and sulfones: from oxidation.

    Thiol derivatives: from reduction.

    Substituted benzeneethanol derivatives: from substitution reactions.

Scientific Research Applications

Beta-(Methylthio)benzeneethanol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of beta-(Methylthio)benzeneethanol involves its interaction with specific molecular targets. The methylthio group can participate in various biochemical pathways, influencing the activity of enzymes and receptors. This can lead to changes in cellular processes, such as signal transduction and metabolic regulation.

Comparison with Similar Compounds

Key Structural Features:

  • Benzene ring : Provides aromatic stability and hydrophobicity.
  • Methylthio substituent : Enhances electron-rich character and influences metabolic pathways.

Molecular Formula : Hypothesized as C₉H₁₂OS (based on methylthio substitution).
Molecular Weight : ~168.25 g/mol (calculated).

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares β-(Methylthio)benzeneethanol with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
β-(Methylthio)benzeneethanol* C₉H₁₂OS 168.25 -OH, -SMe Synthetic intermediates, pharmaceuticals (inferred)
β-Methylphenethyl alcohol C₉H₁₂O 136.19 -OH, -CH₃ Fragrances, flavorants
Phenethyl alcohol (2-Phenylethanol) C₈H₁₀O 122.16 -OH Cosmetics, perfumes
β-Amino-α-methyl-benzeneethanol C₉H₁₃NO 151.21 -OH, -NH₂, -CH₃ Pharmacological research
β-Methoxybenzeneethanol C₉H₁₂O₂ 152.19 -OH, -OCH₃ Organic synthesis

Physical Properties

  • Boiling Points: β-Methylphenethyl alcohol: 383.70–389.00 K (1.30–2.40 kPa) . Phenethyl alcohol: 475.15 K (at standard pressure) .
  • Solubility :

    • Hydroxyl (-OH) groups enhance water solubility, while methylthio (-SMe) and aromatic groups increase hydrophobicity.

Pharmacological Potential

  • Chiral analogs like (R)-β-Amino-4-methyl-benzeneethanol demonstrate enantiomer-specific biological activities, suggesting β-(Methylthio)benzeneethanol could be optimized for targeted drug delivery .

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